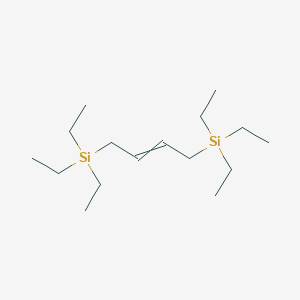
(But-2-ene-1,4-diyl)bis(triethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(But-2-ene-1,4-diyl)bis(triethylsilane) is an organosilicon compound characterized by the presence of two triethylsilane groups attached to a but-2-ene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (But-2-ene-1,4-diyl)bis(triethylsilane) typically involves the hydrosilylation of but-2-yne with triethylsilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of (But-2-ene-1,4-diyl)bis(triethylsilane) follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds .
Types of Reactions:
Common Reagents and Conditions:
Reduction: Common reagents include boron trifluoride (BF3) and triethylsilane (TES) under mild conditions.
Substitution: Reagents such as halides and nucleophiles are used in substitution reactions, often requiring the presence of a catalyst.
Major Products:
Wissenschaftliche Forschungsanwendungen
(But-2-ene-1,4-diyl)bis(triethylsilane) has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (But-2-ene-1,4-diyl)bis(triethylsilane) involves its ability to participate in hydrosilylation reactions. The compound acts as a hydrosilylation agent, transferring the silyl group to unsaturated substrates such as alkenes and alkynes. This process is facilitated by the presence of a catalyst, typically a transition metal such as platinum or palladium . The molecular targets include unsaturated carbon-carbon bonds, and the pathways involved are primarily those of addition and substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Triethylsilane (TES): A simpler silane compound used in reduction reactions and as a hydrosilylation agent.
(But-2-ene-1,4-diyl)bis(trimethylsilane): Similar in structure but with trimethylsilane groups instead of triethylsilane, leading to different reactivity and applications.
Uniqueness: (But-2-ene-1,4-diyl)bis(triethylsilane) is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other silane compounds. Its ability to undergo selective hydrosilylation and substitution reactions makes it valuable in synthetic chemistry and industrial applications .
Eigenschaften
CAS-Nummer |
58458-84-7 |
|---|---|
Molekularformel |
C16H36Si2 |
Molekulargewicht |
284.63 g/mol |
IUPAC-Name |
triethyl(4-triethylsilylbut-2-enyl)silane |
InChI |
InChI=1S/C16H36Si2/c1-7-17(8-2,9-3)15-13-14-16-18(10-4,11-5)12-6/h13-14H,7-12,15-16H2,1-6H3 |
InChI-Schlüssel |
VKHZZFJWPMCOHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)CC=CC[Si](CC)(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


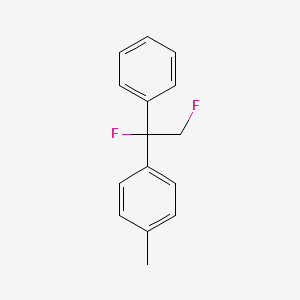
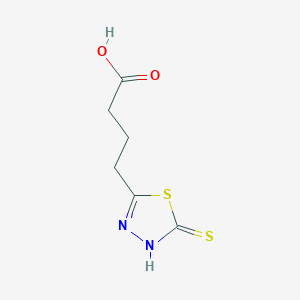
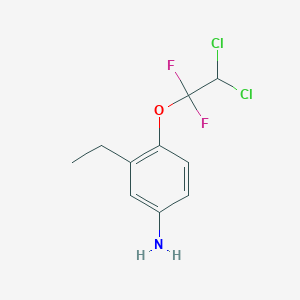
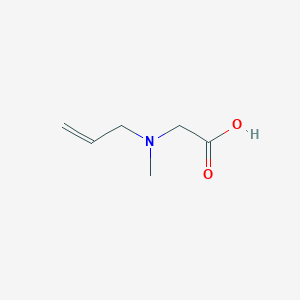
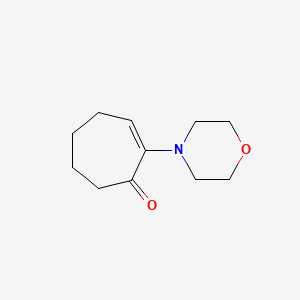
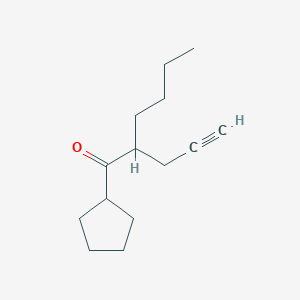


![Diethyl [chloro(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14615098.png)
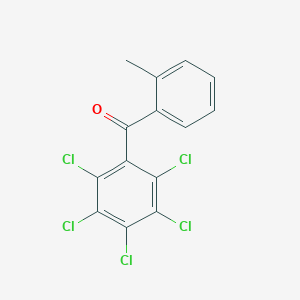

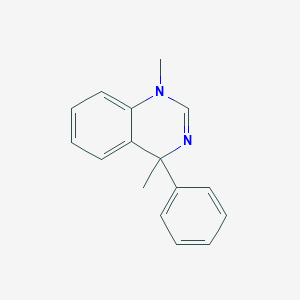
![2',3'-Dihydroxy[1,1'-biphenyl]-2-sulfonic acid](/img/structure/B14615126.png)

